molecular formula C18H22ClNO2 B12741713 Morpholine, 4-benzyl-2-(benzyloxy)-, hydrochloride CAS No. 89220-86-0

Morpholine, 4-benzyl-2-(benzyloxy)-, hydrochloride

Cat. No.: B12741713
CAS No.: 89220-86-0
M. Wt: 319.8 g/mol
InChI Key: BXJGIDIECJVHQP-UHFFFAOYSA-N
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Description

Chemical Identity and Systematic Nomenclature

Morpholine, 4-benzyl-2-(benzyloxy)-, hydrochloride (CAS 89220-86-0) is a substituted morpholine derivative characterized by benzyl and benzyloxy functional groups at the 4- and 2-positions of the heterocyclic ring, respectively. Its systematic IUPAC name is 4-benzyl-2-phenylmethoxymorpholine hydrochloride , reflecting the substitution pattern and salt formation with hydrochloric acid. The molecular formula C₁₈H₂₂ClNO₂ corresponds to a molecular weight of 319.8 g/mol , as computed from its structural components.

Table 1: Key Identifiers of this compound

Property Value
IUPAC Name 4-Benzyl-2-phenylmethoxymorpholine hydrochloride
Molecular Formula C₁₈H₂₂ClNO₂
Molecular Weight 319.8 g/mol
SMILES C1COC(CN1CC2=CC=CC=C2)OCC3=CC=CC=C3.Cl
InChI Key BXJGIDIECJVHQP-UHFFFAOYSA-N
CAS Registry Number 89220-86-0

The compound’s structure includes a six-membered morpholine ring with one nitrogen and one oxygen atom, substituted by benzyl groups at positions 2 and 4. The hydrochloride salt enhances its stability and solubility in polar solvents, a common modification for nitrogen-containing heterocycles.

Historical Development of Morpholine-Based Compounds

The discovery of morpholine dates to the late 19th century, when Ludwig Knorr erroneously proposed it as a structural component of morphine. Industrial production methods for morpholine emerged in the 20th century, primarily via dehydration of diethanolamine or reaction of bis(2-chloroethyl)ether with ammonia. These processes enabled large-scale synthesis, facilitating the exploration of morpholine derivatives for diverse applications.

The introduction of benzyl and benzyloxy substituents to morpholine, as seen in 4-benzyl-2-(benzyloxy)-morpholine hydrochloride, represents a strategic modification to alter electronic and steric properties. Such derivatives gained prominence in the late 20th century for their utility in pharmaceutical intermediates and agrochemicals. For example, morpholine derivatives serve as key building blocks in antibiotics like linezolid and anticancer agents such as gefitinib. The benzyl groups in this compound likely enhance lipophilicity, influencing its reactivity and interaction with biological targets.

Academic Relevance in Heterocyclic Chemistry

Morpholine derivatives occupy a critical niche in heterocyclic chemistry due to their dual amine and ether functionalities. The 4-benzyl-2-(benzyloxy)-morpholine hydrochloride exemplifies how substitution patterns modulate reactivity. The electron-donating benzyloxy group at position 2 reduces the basicity of the morpholine nitrogen compared to unsubstituted analogs, altering its participation in acid-base and nucleophilic reactions.

Table 2: Comparative Reactivity of Morpholine Derivatives

Derivative Nitrogen Basicity (pKₐ) Key Reactivity Features
Morpholine 8.7 Forms stable chloramines; enamine synthesis
4-Benzylmorpholine ~7.9 Enhanced steric hindrance; reduced nucleophilicity
4-Benzyl-2-(benzyloxy)-morpholine ~7.2 (estimated) Further electron withdrawal from oxygen; stabilized hydrochloride salt

This compound’s structural features make it a valuable intermediate in organic synthesis. For instance, the benzyloxy group can act as a protecting group for alcohols, while the benzyl substituent facilitates selective alkylation reactions. Recent studies highlight its role in synthesizing chiral ligands for asymmetric catalysis, leveraging the stereoelectronic effects of the substituted morpholine ring.

In agrochemistry, morpholine derivatives functionalized with aromatic groups are precursors to ergosterol biosynthesis inhibitors, which disrupt fungal cell membrane synthesis. The benzyl groups in 4-benzyl-2-(benzyloxy)-morpholine hydrochloride may contribute to binding interactions with fungal enzymes, though its specific biological applications remain underexplored in public literature.

The compound’s synthesis typically involves alkylation of morpholine precursors. A patented method for related O-benzylhydroxylamine derivatives underscores the importance of controlled hydrolysis and purification steps to achieve high-purity products. Such protocols are adaptable to synthesizing 4-benzyl-2-(benzyloxy)-morpholine hydrochloride, ensuring scalability for industrial applications.

Properties

CAS No.

89220-86-0

Molecular Formula

C18H22ClNO2

Molecular Weight

319.8 g/mol

IUPAC Name

4-benzyl-2-phenylmethoxymorpholine;hydrochloride

InChI

InChI=1S/C18H21NO2.ClH/c1-3-7-16(8-4-1)13-19-11-12-20-18(14-19)21-15-17-9-5-2-6-10-17;/h1-10,18H,11-15H2;1H

InChI Key

BXJGIDIECJVHQP-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)OCC3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Laboratory-Scale Synthesis

The primary synthetic approach to Morpholine, 4-benzyl-2-(benzyloxy)-, hydrochloride involves nucleophilic substitution reactions starting from morpholine derivatives and benzyl halides. A typical laboratory synthesis includes:

  • Starting Materials: 3-morpholinone or morpholine, benzyl bromide, and sodium hydride.
  • Solvent: Aprotic polar solvents such as dimethylformamide (DMF) are preferred to facilitate nucleophilic substitution.
  • Reaction Conditions:
    • Temperature: 60–80°C
    • Reaction Time: 12–24 hours
  • Mechanism: Sodium hydride deprotonates the morpholine nitrogen or oxygen, enabling nucleophilic attack on benzyl bromide, leading to benzylation at the 4-position and benzyloxy substitution at the 2-position.
  • Post-Reaction: Acidification with hydrochloric acid converts the free base to the hydrochloride salt, improving stability and crystallinity.

This method yields the target compound with good purity and moderate to high yield, suitable for research and small-scale production.

Multi-Step Synthesis via N-Benzylethanolamine Intermediate

An alternative preparative route involves the synthesis of N-benzylethanolamine as a key intermediate:

  • Step 1: Catalytic hydrogenation of benzaldehyde and ethanolamine in the presence of a palladium on carbon (Pd/C) catalyst under hydrogen atmosphere (0.1–2 MPa) at 30–80°C for 5–8 hours produces N-benzylethanolamine.
  • Step 2: Cyclization of N-benzylethanolamine with glyoxylic acid forms 4-benzyl-2-hydroxy-morpholin-3-one.
  • Step 3: Subsequent benzylation and conversion to the hydrochloride salt yield the final product.

This method achieves high yields (>81.5%) and high purity (>96.3%) of intermediates, which can be further processed to the target compound.

Industrial Production Methods

Industrial synthesis adapts the laboratory methods with process intensification and optimization:

  • Continuous Flow Reactors: Enhance reaction control, heat transfer, and safety, allowing scale-up while maintaining product quality.
  • Automated Systems: Improve reproducibility and reduce human error.
  • Optimized Parameters: Reaction temperature, time, and reagent stoichiometry are fine-tuned to maximize yield and minimize by-products.
  • Purification: Crystallization of the hydrochloride salt is preferred for ease of isolation and improved stability.

These adaptations ensure efficient, cost-effective production suitable for commercial supply.

Reaction Conditions Summary Table

Parameter Laboratory Scale Industrial Scale
Starting Materials 3-morpholinone, benzyl bromide, NaH Same, with bulk reagents
Solvent Dimethylformamide (DMF) DMF or alternative aprotic solvents
Temperature 60–80°C 60–80°C, with precise control
Reaction Time 12–24 hours Optimized, often shorter due to flow
Catalyst None (base-mediated) Pd/C catalyst for intermediate steps
Post-reaction Treatment Acidification with HCl Acidification and crystallization
Yield Moderate to high High, with process optimization
Purity High High, with industrial purification

Chemical Reaction Analysis

The compound’s preparation involves key reaction types:

Common reagents include benzyl bromide, sodium hydride, Pd/C catalyst, hydrochloric acid, and solvents like DMF and methanol.

Research Findings and Notes

  • The dual substitution (benzyl at 4-position and benzyloxy at 2-position) influences the compound’s solubility and stability.
  • The hydrochloride salt form enhances crystallinity and handling.
  • The synthetic routes are adaptable for producing enantiomerically pure forms, important for medicinal chemistry applications.
  • Industrial methods emphasize safety and scalability, employing continuous flow and automated systems to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-benzyl-2-(benzyloxy)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or benzyloxy groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Morpholine derivatives have been extensively studied for their pharmacological properties. Specifically, Morpholine, 4-benzyl-2-(benzyloxy)-, hydrochloride has shown potential in the following areas:

  • Antimicrobial Activity : Research indicates that this compound exhibits activity against various bacterial strains. It is believed to inhibit bacterial enzymes or interfere with cell wall synthesis, making it a candidate for developing new antibiotics .
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor cell proliferation. Its mechanism of action involves disrupting cellular processes essential for cancer cell survival .

Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of complex organic molecules:

  • Chiral Building Block : The compound can be utilized as a chiral auxiliary in asymmetric synthesis, crucial for producing enantiomerically enriched compounds used in pharmaceuticals .
  • Synthesis of Antimalarial Agents : This compound has been employed as a starting material for synthesizing key intermediates in antimalarial drug development, particularly α-amino-β-silyloxy esters .

Biological Studies

The compound's interactions with biological systems have been a focus of research:

  • Enzyme Inhibition : Studies have shown that this compound can inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, which are significant in neurodegenerative diseases.

Case Study 1: Antimicrobial Development

A recent study investigated the use of this compound as a lead compound for developing new antimicrobial agents. The results demonstrated enhanced antibacterial activity against resistant strains compared to existing treatments.

Case Study 2: Anticancer Research

In another study focused on cancer treatment, researchers explored the compound's ability to inhibit tumor growth in vitro. The findings suggested that this compound could serve as a promising candidate for further drug development targeting cancer cells.

Data Table: Summary of Applications

Application AreaSpecific UseRelated Compounds
Antimicrobial SynthesisDevelopment of new antibioticsVarious resistant bacterial strains
Anticancer ResearchInhibition of tumor cell proliferationVarious cancer cell lines
Organic SynthesisChiral auxiliary for asymmetric reactionsVarious chiral pharmaceuticals
Antimalarial DevelopmentIntermediate for α-amino-β-silyloxy estersQuinine and its analogs

Mechanism of Action

The mechanism of action of Morpholine, 4-benzyl-2-(benzyloxy)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituted Morpholine Derivatives with Benzyl/Benzyloxy Groups

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Key Properties/Activity References
4-Benzyl-2-(benzyloxy)morpholine HCl C₁₉H₂₃NO₂·HCl 297.39 + 36.46 (HCl) 4-benzyl, 2-benzyloxy 170–230 Broad mp range; used in neuropharmacology
(S)-3-[(Benzyloxy)methyl]morpholine HCl C₁₃H₁₈ClNO₂ 271.74 3-(benzyloxy)methyl Not reported Nonstimulant appetite suppressant
4-Methyl-2-phenyl-2-(benzyloxy)morpholine HCl C₁₈H₂₁NO₂·HCl 319.83 4-methyl, 2-phenyl, 2-benzyloxy Not reported Structural analog with enhanced lipophilicity
4-Benzylmorpholine-2-carboxylic acid HCl C₁₃H₁₅NO₃·HCl 277.63 4-benzyl, 2-carboxylic acid 247–251 Improved water solubility due to -COOH group

Key Observations :

  • Substituent Position : The 2-benzyloxy group in the target compound increases steric hindrance compared to 3-(benzyloxy)methyl derivatives . This may reduce metabolic degradation but limit bioavailability.
  • Polarity : Carboxylic acid derivatives (e.g., 4-benzylmorpholine-2-carboxylic acid HCl) exhibit higher water solubility, whereas benzyloxy/phenyl groups enhance lipophilicity .
  • Biological Activity: Para-substituents on benzyloxy groups (e.g., bromine in ) enhance trypanocidal activity, suggesting substituent electronic effects modulate potency .

Morpholine Derivatives with Heterocyclic Moieties

Compound Name Molecular Formula Key Features Melting Point (°C) Activity/Application References
N-[5-(4-Bromobenzyl)-thiazol-2-yl]-2-morpholin-4-yl-2-thioxoacetamide C₁₇H₁₇BrN₄OS₂ Thiazole-thioxoacetamide hybrid 231–233 Antitumor potential
4-(4-(Benzyloxy)-1H-indol-3-yl)morpholine C₁₉H₂₀F₃N₄O₂ Indole-morpholine hybrid Not reported CYP121A1 inhibitor (anti-TB)
1,4,5,6-Tetrahydropyrimidine-2-carboxamides Variable Morpholine-pyrimidine hybrids Not reported DNA-PK inhibition

Key Observations :

  • Hybrid Structures : Incorporation of thiazole or indole rings (e.g., ) introduces π-π stacking interactions, improving target binding in enzyme inhibition .
  • Thioxo Groups : Thioxoacetamide derivatives (e.g., compounds 6a–b in ) show high melting points (>230°C), indicating strong crystalline packing, which may correlate with stability .

Key Observations :

  • Scalability : Hybrid compounds (e.g., thiazole-morpholine) often require complex purification, reducing scalability compared to simpler morpholine derivatives .

Biological Activity

Morpholine, 4-benzyl-2-(benzyloxy)-, hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Morpholine derivatives are known for their versatility in drug design. The specific structure of this compound includes a morpholine ring substituted with benzyl and benzyloxy groups, which are crucial for its biological activity. This structural configuration allows for interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of morpholine derivatives. For instance, a series of synthesized morpholine analogs exhibited significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways such as the PI3K/Akt pathway.

CompoundCell Line TestedIC50 (µM)Mechanism
Morpholine Derivative AHeLa15 ± 2Apoptosis induction
Morpholine Derivative BMCF-710 ± 1PI3K/Akt inhibition

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy is often compared to standard antibiotics, showcasing its potential as an alternative treatment option.

  • Minimum Inhibitory Concentration (MIC) values for selected strains:
    • Staphylococcus aureus : MIC = 3.12 µg/mL
    • Escherichia coli : MIC = 6.25 µg/mL

These results suggest that the compound's structure contributes to its ability to disrupt bacterial cell wall synthesis or function.

Anti-inflammatory Effects

The anti-inflammatory properties of morpholine derivatives have been evaluated using in vitro models such as RAW 264.7 macrophages. Compounds have demonstrated significant inhibition of nitric oxide (NO) production in response to lipopolysaccharide (LPS) stimulation.

CompoundNO Inhibition (%)IC50 (µM)
Morpholine Derivative C70% at 20 µM12 ± 0.5
Morpholine Derivative D65% at 25 µM15 ± 1

The anti-inflammatory effects are attributed to the modulation of pro-inflammatory cytokines and the inhibition of pathways such as NF-kB.

Structure-Activity Relationship (SAR)

The biological activity of morpholine derivatives is significantly influenced by their structural components. Key findings from SAR studies include:

  • Hydroxyl Substituents : Hydroxyl groups on the aromatic rings enhance anti-inflammatory activity.
  • Alkyl Chain Length : Longer alkyl chains can improve antimicrobial potency.
  • Electron-Withdrawing Groups : These groups on the aromatic rings are associated with increased cytotoxicity against cancer cells.

Case Studies

  • Case Study on Anticancer Efficacy :
    A study investigated the effects of morpholine derivatives in a xenograft model of breast cancer. The results indicated a significant reduction in tumor size compared to controls, with histological analysis showing increased apoptosis and reduced proliferation markers.
  • Case Study on Antimicrobial Resistance :
    Another study focused on the antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). Morpholine derivatives were effective in reducing bacterial load in infected animal models, suggesting their potential use in treating resistant infections.

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